

"Nitrocyclopentane chemical properties and structure"

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An In-depth Technical Guide on the Chemical Properties and Structure of Nitrocyclopentane

Introduction

Nitrocyclopentane is a cyclic nitroalkane, an organic compound featuring a five-membered cyclopentane ring substituted with a nitro group (-NO₂).[1] Its chemical identity is established by the molecular formula $C_5H_9NO_2$.[1][2] This compound serves as a valuable intermediate in organic synthesis due to the versatile reactivity of the nitro group.[3] The strong electron-withdrawing nature of this functional group significantly influences the molecule's reactivity, particularly by increasing the acidity of the hydrogen on the carbon atom to which it is attached (the α -carbon).[3] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of **nitrocyclopentane**, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

Nitrocyclopentane consists of a saturated five-membered carbon ring where one hydrogen atom is replaced by a nitro group.[1] Computational studies using density functional theory (DFT) have been employed to provide detailed insights into its electronic structure, revealing how the nitro group influences the carbon-nitro bond and the ring strain within the cyclopentane structure.[3]

Caption: 2D structure of the **Nitrocyclopentane** molecule.



Physicochemical Properties

Nitrocyclopentane is a combustible liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C5H9NO2	[1][2]
Molecular Weight	115.13 g/mol	[1]
Physical Form	Liquid	
Density	1.086 g/mL at 25 °C	[5][6]
Boiling Point	179-180 °C	[6][7]
Melting Point	Not available	[7]
Refractive Index (n20/D)	1.454	[5]
Flash Point	67 °C (152.6 °F) - closed cup	
IUPAC Name	nitrocyclopentane	[8]
SMILES String	[O-]INVALID-LINK C1CCCC1 or C1CCC(C1) INVALID-LINK[O-]	[1][8]
InChI Key	CJSZWOGCKKDSJG- UHFFFAOYSA-N	[8]
CAS Number	2562-38-1	[2][8]

Experimental Protocols

The synthesis of **nitrocyclopentane** can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Nucleophilic Substitution

This method involves the reaction of a cyclopentyl halide with a nitrite salt. The use of bromocyclopentane is reported to provide a good yield.[1]



Protocol:

- Prepare a solution of sodium nitrite (NaNO₂) (18 g, 0.26 mol) in dry dimethyl sulfoxide (DMSO) (100 mL).[5]
- Cool the solution to 15 °C.[5]
- Add bromocyclopentane (22.0 g, 0.15 mol) to the solution while stirring.
- Continue stirring the mixture at 15 °C for 3 hours.[1][5]
- Pour the reaction mixture into ice water (250 mL).[1][5]
- Extract the aqueous mixture with petroleum ether (4 x 50 mL).[1][5]
- Combine the organic extracts and wash them with water (4 x 50 mL).[5]
- Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate it under reduced pressure.[5]
- Distill the residue under reduced pressure (bp 62 °C/8 Torr) to yield pure **nitrocyclopentane**. [5] The typical yield for this procedure is approximately 58%.[1][5]

Caption: Experimental workflow for the synthesis of **nitrocyclopentane**.

Synthesis via Direct Nitration

This approach involves the direct nitration of cyclopentane using a mixture of nitric and sulfuric acids. This method is scalable but often results in lower yields due to side products.[3]

Protocol:

- Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The
 ratio should be optimized to control the reaction's exothermicity.[3]
- Cool the cyclopentane reactant.
- Slowly add the nitrating mixture to the cyclopentane while vigorously stirring and maintaining a controlled temperature, typically below 50°C, to minimize over-nitration and oxidative



degradation.[3]

- Allow the reaction to proceed for a set duration, which must be optimized to favor the formation of the desired mononitrated product.[3]
- After the reaction is complete, carefully quench the mixture by pouring it over ice.
- Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids, and then wash again with water.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
- Purify the crude product by distillation. Yields for this method are variable, typically ranging from 20-50%.[3]

Chemical Reactivity and Transformations

The nitro group in **nitrocyclopentane** is the center of its reactivity, allowing for a variety of chemical transformations. The electron-withdrawing nature of the nitro group makes the α -proton acidic, facilitating the formation of a stabilized carbanion intermediate known as a nitronate.[3] This intermediate is key to many C-C bond-forming reactions.[3]

Key transformations include:

- Reduction to Amines: The nitro group can be readily reduced to a primary amine. For
 instance, nitrocyclopentane can be converted to cyclopentylamine using reducing agents
 like hydrogen gas with a palladium catalyst.[3]
- Conversion to Carbonyls (Nef Reaction): The Nef reaction converts a primary or secondary
 nitroalkane into an aldehyde or ketone.[3] This involves the formation of a nitronate salt
 followed by hydrolysis under acidic conditions, transforming nitrocyclopentane into a
 precursor for cyclopentanone derivatives.[3]
- Oxidation: The nitro group can be oxidized to form nitrocyclopentanone using strong oxidizing agents like potassium permanganate.[1]
- Cycloaddition Reactions: **Nitrocyclopentane** can participate in cycloaddition reactions, such as [3+2] annulation, to produce more complex cyclic structures.[1]



Caption: Logical diagram of **nitrocyclopentane**'s primary reaction pathways.

Biological and Toxicological Profile

Research has been conducted into the biological activities of **nitrocyclopentane**. Studies have examined its capacity to induce DNA repair in rat hepatocytes.[5] Furthermore, the corresponding nitronate of **nitrocyclopentane** has shown mutagenic potential in Salmonella strains TA100 and TA102.[5] This line of inquiry is relevant to the broader field of nitroaromatic compounds, which are explored as hypoxia-activated prodrugs for cancer therapy, where the nitro group is enzymatically reduced in low-oxygen tumor environments to release a cytotoxic agent.[3]

Caption: Logical workflow of the biological evaluation of **nitrocyclopentane**.

Safety and Handling

Nitrocyclopentane is classified as a combustible liquid and requires careful handling.[2][4] It is harmful if swallowed, inhaled, or in contact with skin.[4][8] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][8][9]

Precautionary Measures:

- Handling: Avoid breathing vapor, mist, or gas.[2] Use only outdoors or in a well-ventilated area.[9] Wash thoroughly after handling.[9] Keep away from open flames, hot surfaces, and sources of ignition.[4]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (eyeshields).[2]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][4] Store locked up.[9]
- First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2] If on skin, wash with plenty of water.[9] If inhaled, remove the person to fresh air. [9]

Spectroscopic Data



The structure of **nitrocyclopentane** can be confirmed using various spectroscopic techniques. While detailed spectra are beyond the scope of this guide, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available in various databases for reference.[2][8][10][11] These analytical methods are crucial for the structural elucidation and purity assessment of the compound.[3]

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